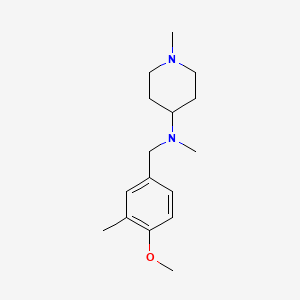
N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides and is known to exhibit anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor protein, IκBα.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been reported to exhibit neuroprotective effects by reducing the production of reactive oxygen species (ROS) and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide is its potent anti-inflammatory and anti-cancer activity, which makes it a potential therapeutic agent for various diseases. However, the limitations of N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
Future research on N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide could focus on the development of more potent and selective analogs with improved pharmacokinetic properties. Additionally, the potential therapeutic applications of N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide in other diseases such as neurodegenerative disorders and metabolic diseases could be explored. Furthermore, the molecular mechanisms underlying the anti-cancer and neuroprotective effects of N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide could be elucidated to facilitate the development of more effective therapies.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Several studies have reported that N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O/c1-14-5-2-3-6-17(14)21-13-19(18-7-4-8-20(25)22(18)27-21)23(28)26-16-11-9-15(24)10-12-16/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUBGHBJQRYFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-8-chloro-2-(2-methylphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-5-oxo-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4764496.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4764513.png)
![methyl 2-[({[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764516.png)
![3-(3,4-dimethoxyphenyl)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B4764524.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4764533.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4764535.png)
![ethyl 6-[5-(4-morpholinylmethyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate](/img/structure/B4764540.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4764545.png)

![1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4764555.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764569.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4764591.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4764597.png)